molecular formula C23H17BrClNO2 B15021134 2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B15021134
M. Wt: 454.7 g/mol
InChI Key: WKTZEEMDJVJNNZ-XUUIOCPISA-N
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Description

2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of imines and esters This compound is characterized by the presence of a chloro-substituted phenyl group, a bromophenyl group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process:

    Formation of the Imine Linkage: The initial step involves the condensation of 3-chloro-2-methylaniline with benzaldehyde to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 3-(4-bromophenyl)prop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group and the imine linkage.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The chloro and bromo substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and bromo substituents may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 2-[(E)-[(3-Bromo-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Uniqueness

The presence of both chloro and bromo substituents in 2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17BrClNO2

Molecular Weight

454.7 g/mol

IUPAC Name

[2-[(3-chloro-2-methylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C23H17BrClNO2/c1-16-20(25)6-4-7-21(16)26-15-18-5-2-3-8-22(18)28-23(27)14-11-17-9-12-19(24)13-10-17/h2-15H,1H3/b14-11+,26-15?

InChI Key

WKTZEEMDJVJNNZ-XUUIOCPISA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2OC(=O)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2OC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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